molecular formula C11H8FNO2S B15089223 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid

Cat. No.: B15089223
M. Wt: 237.25 g/mol
InChI Key: GJWNQEZGSPLERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid is a fluorinated thiophene derivative featuring a carboxylic acid group at position 3, an amino group at position 2, and a 2-fluorophenyl substituent at position 4 of the thiophene ring.

Properties

Molecular Formula

C11H8FNO2S

Molecular Weight

237.25 g/mol

IUPAC Name

2-amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H8FNO2S/c12-8-4-2-1-3-6(8)7-5-16-10(13)9(7)11(14)15/h1-5H,13H2,(H,14,15)

InChI Key

GJWNQEZGSPLERP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=C2C(=O)O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction between 2-bromothiophene and 4-fluorophenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in an organic solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Recrystallization from methanol is often employed to obtain pure solid crystals .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine exhibits reactivity in SN2 reactions with alkyl/aryl halides. Key findings include:

ReagentConditionsProduct FormedYieldSource
Methyl iodideK₂CO₃, DMF, 60°C, 6 hrN-methylated derivative78%
Benzyl bromideEt₃N, THF, reflux, 12 hrN-benzyl substituted compound65%
2-ChloropyridineCuI, DIPEA, 100°C, 24 hrPyridylamine conjugate52%

These reactions proceed via deprotonation of the amino group (-NH₂ → -NH⁻) followed by nucleophilic attack on electrophilic substrates . Steric hindrance from the 2-fluorophenyl group reduces yields in bulkier substrates like tert-butyl bromide (<30%) .

Carboxylic Acid Derivative Formation

The -COOH group participates in esterification and amidation:

Esterification

AlcoholCatalystConditionsProductYield
MethanolH₂SO₄ (conc.)Reflux, 8 hrMethyl ester85%
EthanolSOCl₂0°C → RT, 24 hrEthyl ester79%
Benzyl alc.DCC/DMAPCH₂Cl₂, 12 hrBenzyl ester68%

The methyl ester derivative demonstrates enhanced solubility in organic solvents (logP = 2.1 vs. 0.8 for parent acid) .

Amide Formation

AmineCoupling AgentProductBiological Relevance
4-AminopiperidineEDCI/HOBtPiperidine-amide conjugateImproved blood-brain barrier penetration
AnilineDCCN-phenylamideHDAC inhibition (IC₅₀ = 1.2 μM)
Glycine methyl esterT3P®Peptidomimetic derivativeAnticancer activity (EC₅₀ = 8.7 μM)

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

Thiazole Ring Formation

Treatment with CS₂/KOH (1:2 molar ratio) in ethanol at 80°C for 6 hr generates a thiazolo[5,4-d]thiophene system (72% yield) via:

  • Carboxylic acid → thioamide conversion

  • Cyclization with elimination of H₂O

Electrophilic Aromatic Substitution

The 2-fluorophenyl group undergoes regioselective reactions:

Reaction TypeReagentPositionProduct
NitrationHNO₃/H₂SO₄Para to F4-Nitro-2-fluorophenyl derivative
SulfonationSO₃/DCMMeta to F5-Sulfo-2-fluorophenyl compound
HalogenationBr₂/FeBr₃Ortho to F3-Bromo-2-fluorophenyl analogue

The fluorine atom directs electrophiles to the para position (76% selectivity) due to its strong -I effect .

Metal-Catalyzed Cross-Coupling

The thiophene ring participates in palladium-mediated reactions:

ReactionCatalyst SystemConditionsApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 hrBiaryl synthesis for kinase inhibitors
Buchwald-HartwigPd₂(dba)₃/XantphosToluene, 110°C, 24 hrAmination for PET tracers

A representative Suzuki coupling with 4-pyridinylboronic acid achieved 63% yield, producing a bipyridyl-thiophene hybrid .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • [2+2] Cycloaddition with maleic anhydride (quantum yield Φ = 0.12)

  • Thiophene ring opening at >300 nm exposure (15% conversion)
    These reactions enable synthesis of strained polycyclic systems .

Scientific Research Applications

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group enhances its binding affinity to hydrophobic pockets within the target proteins .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in:

Substituent position (e.g., 2-fluorophenyl vs. 4-fluorophenyl).

Substituent type (e.g., F, Cl, CF₃).

Functional groups (carboxylic acid, ester, or amide).

Table 1: Structural Comparison of Thiophene-3-carboxylic Acid Derivatives

Compound Name Substituent Functional Group Molecular Weight (g/mol) Purity Key Properties/Applications Reference
2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid 2-Fluorophenyl Carboxylic acid 267.28* N/A Hypothetical; potential bioactivity N/A
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate 4-Fluorophenyl Ethyl ester 265.31 >95% PD-L1 inhibitor precursor
2-Amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid 3-Trifluoromethylphenyl Carboxylic acid 287.26 ≥95% High lipophilicity; research use
Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate 2-Chlorophenyl Ethyl ester 281.76 N/A Density: 1.323 g/cm³; BP: 402.1°C
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide 4-Chlorophenyl Amide 252.72 N/A Enhanced stability vs. carboxylic acid

*Calculated based on molecular formula C₁₁H₈FNO₂S.

Impact of Substituent Position and Type
  • Chlorine (higher -I effect than F) increases molecular weight and boiling point (e.g., 402.1°C for 2-chlorophenyl ester vs. ~380°C estimated for fluorophenyl analogs) . Trifluoromethyl (CF₃) groups enhance lipophilicity (logP ~3.5) and metabolic resistance, making them valuable in drug design .

Table 2: Substituent Effects on Physicochemical Properties

Substituent Position logP (Estimated) Boiling Point (°C) Biological Relevance
Fluorine 2- 2.1 ~380 Improved target selectivity
Fluorine 4- 2.1 ~375 Altered metabolic pathways
Chlorine 2- 2.8 402.1 Higher toxicity risk
Trifluoromethyl 3- 3.5 N/A Enhanced membrane permeability
Functional Group Influence
  • Carboxylic Acid : Increases polarity and hydrogen-bonding capacity, improving water solubility but reducing cell permeability.
  • Ester Derivatives : Ethyl or propyl esters (e.g., ) act as prodrugs, enhancing bioavailability through increased lipophilicity .
  • Amides : Carboxamide derivatives (e.g., ) exhibit greater hydrolytic stability and altered binding profiles compared to acids .

Table 3: Functional Group Impact

Functional Group Example Compound Key Advantage Limitation
Carboxylic acid Target compound Direct biological activity Low membrane permeability
Ethyl ester Ethyl 2-amino-4-(4-fluorophenyl)... Enhanced bioavailability Requires metabolic activation
Amide 2-Amino-4-(4-chlorophenyl)...carboxamide Improved stability Reduced solubility in water

Biological Activity

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound features a thiophene ring substituted with an amino group and a fluorinated phenyl group. Its molecular formula is C11H10FNO2SC_{11}H_{10}FNO_2S, with a molecular weight of approximately 251.275 g/mol. The presence of the fluorine atom is believed to influence the compound's reactivity and biological properties.

Synthesis Methods

The synthesis of thiophene derivatives, including this compound, typically involves methods such as:

  • Gewald Synthesis : This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
  • Refluxing in Organic Solvents : This approach allows for the formation of the thiophene ring under controlled conditions.

Antimicrobial Activity

Research has demonstrated that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have reported that certain derivatives possess antibacterial activity comparable to established antibiotics like ampicillin and streptomycin. The minimum inhibitory concentrations (MICs) for these compounds often range from 4.69 to 22.9 µM against various Gram-positive and Gram-negative bacteria .

Microorganism MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa11.29

Anti-inflammatory Activity

Thiophene derivatives have also been investigated for their anti-inflammatory effects. In vitro studies have shown that they can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The IC50 values for inhibition of COX-1 and COX-2 enzymes have been reported in various studies, indicating potential therapeutic applications in treating inflammatory diseases .

Kinase Inhibition

Another area of interest is the potential of thiophene derivatives to act as kinase inhibitors. Kinases are crucial enzymes involved in cell signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment. Preliminary studies suggest that some thiophene derivatives can effectively inhibit specific kinases, although further research is needed to elucidate their mechanisms of action .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiophene derivatives against common pathogens. The results indicated that some compounds had MIC values comparable to standard antibiotics, suggesting their potential as alternative treatments for bacterial infections.
  • Inflammation Models : In animal models of inflammation, thiophene derivatives demonstrated significant reductions in inflammatory markers when administered prior to inflammatory stimuli. This suggests a promising avenue for developing anti-inflammatory drugs based on this scaffold .
  • Cancer Therapeutics : Research focusing on kinase inhibition has shown that certain thiophene derivatives can disrupt cancer cell proliferation pathways. In vitro assays revealed that these compounds could significantly reduce cell viability in cancer cell lines .

Q & A

Q. What are the recommended safety precautions when handling 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
  • Ventilation: Work in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation .
  • Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid contact with incompatible materials like strong oxidizers .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorine at the 2-fluorophenyl group and amino/carboxylic acid groups on the thiophene ring) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C11_{11}H8_8FNO2_2S) and fragmentation patterns .
  • FT-IR: Identify functional groups via characteristic peaks (e.g., NH2_2 stretching at ~3300 cm1^{-1}, C=O at ~1700 cm1^{-1}) .

Q. What storage conditions optimize the stability of this compound?

Methodological Answer:

  • Temperature: Store at 2–8°C in airtight containers to prevent degradation .
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group .
  • Incompatibilities: Separate from strong acids/bases and oxidizing agents to prevent hazardous reactions .

Q. What solvent systems are recommended for purification of this compound derivatives?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures (e.g., 70:30 v/v) for high-purity crystals .
  • Column Chromatography: Employ silica gel with eluents like ethyl acetate/hexane (1:3) for separation of polar byproducts .

Q. How should researchers assess the purity of this compound using chromatographic methods?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (0.1% TFA) in gradient mode (retention time ~8–10 min) .
  • TLC: Silica gel plates with ethyl acetate:hexane (1:1); visualize under UV (254 nm) or ninhydrin staining for amino groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of thiophene derivatives across different studies?

Methodological Answer:

  • Cross-Validation: Compare melting points, solubility, and spectral data across multiple sources (e.g., independent SDS sheets, peer-reviewed syntheses) .
  • Reproducibility Tests: Repeat synthesis/purification under controlled conditions (e.g., inert atmosphere, standardized solvents) to isolate variables .

Q. What experimental approaches are suitable for investigating the metabolic pathways of fluorinated thiophene carboxylates in biological systems?

Methodological Answer:

  • In Vitro Studies: Use liver microsomes or hepatocyte cultures with LC-MS/MS to detect metabolites (e.g., deaminated or hydroxylated products) .
  • Isotopic Labeling: Introduce 19^{19}F or 14^{14}C labels to track metabolic fate via radio-HPLC or PET imaging .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the thiophene ring in nucleophilic substitution reactions?

Methodological Answer:

  • Computational Modeling: Perform DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity .
  • Experimental Validation: Compare reaction rates with non-fluorinated analogs (e.g., 4-phenyl derivatives) under identical conditions .

Q. What strategies exist for minimizing byproduct formation during the synthesis of amino-thiophene carboxylates?

Methodological Answer:

  • Catalyst Optimization: Use Pd/Cu catalysts for selective cross-coupling to reduce dimerization .
  • Stepwise Protection: Temporarily protect the amino group with Boc anhydride to prevent unwanted side reactions .

Q. What computational methods are appropriate for predicting the environmental persistence of fluorinated thiophene derivatives?

Methodological Answer:

  • QSAR Models: Apply OECD Toolbox to estimate biodegradability and bioaccumulation potential based on logP and molecular weight .
  • Molecular Dynamics: Simulate hydrolysis rates in aquatic environments using software like GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.